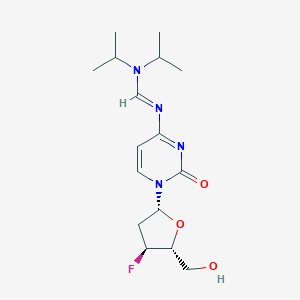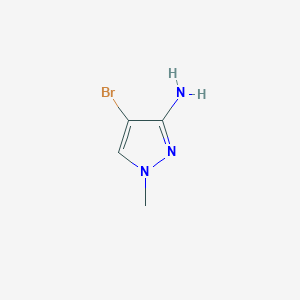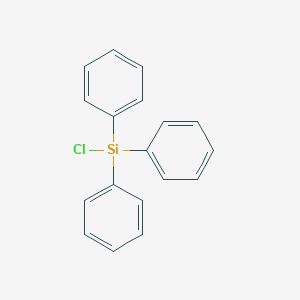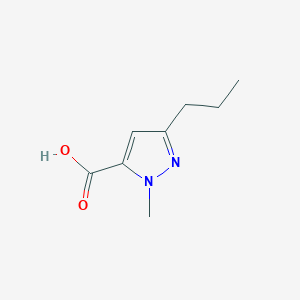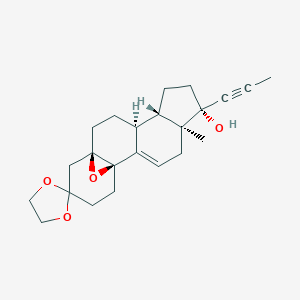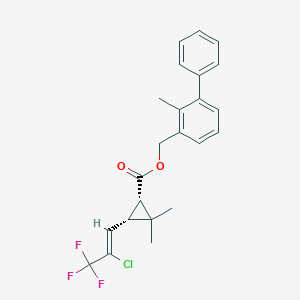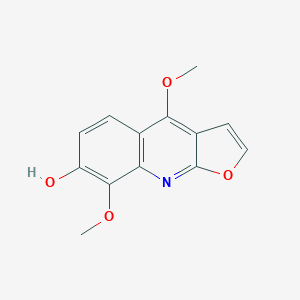
Haplopine
描述
Haplopine is a naturally occurring alkaloid found in various species of the Haplophyllum genus, such as Haplophyllum bucharicum and Haplophyllum dauricum . It belongs to the class of furoquinoline alkaloids and has been studied for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-atopic dermatitis effects .
科学研究应用
作用机制
Target of Action
Haplopine, a natural product isolated from the fruits of Zanthoxylum bungeanum Maxim, has been found to target inflammatory cytokines such as IL-6, TSLP, GM-CSF, and G-CSF . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.
Mode of Action
This compound interacts with its targets by inhibiting the mRNA expressions of the aforementioned inflammatory cytokines in TNF-α/INF-γ-stimulated HaCaT cells . It also suppresses the production of proinflammatory cytokines (IL-4, IL-13, and COX-2) in H2O2-induced Jurkat T cells .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and oxidative stress. It increases the mRNA and protein expressions of oxidative stress defense enzymes (SOD, CAT, and HO-1) in a concentration-dependent manner . This suggests that this compound may have a role in the regulation of oxidative stress responses.
Result of Action
In vivo, this compound significantly attenuates the development of Atopic Dermatitis (AD) symptoms in 2,4-dinitrochlorobenzene (DNCB)-stimulated Balb/c mice. This is evidenced by reduced clinical dermatitis scores, skin thickness measurements, mast cell infiltration, and serum IgE concentrations . These findings suggest that this compound has a potent anti-inflammatory and antioxidant effect.
生化分析
Biochemical Properties
Haplopine interacts with DNA, exhibiting binding activities This interaction plays a crucial role in its biochemical reactions
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the mRNA expressions of inflammatory cytokines IL-6, TSLP, GM-CSF, and G-CSF and the protein expressions of IL-6 and GM-CSF in TNF-α/INF-γ-stimulated HaCaT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically DNA This binding activity is believed to contribute to its antimicrobial properties
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it has been shown to ameliorate 2,4-Dinitrochlorobenzene-induced Atopic Dermatitis-like skin lesions in mice
准备方法
Synthetic Routes and Reaction Conditions: Haplopine can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the condensation of anthranilic acid derivatives with suitable aldehydes, followed by cyclization to form the furoquinoline structure . The reaction conditions typically include acidic or basic catalysts and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as the Haplophyllum species. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound . Advances in biotechnological methods, such as in vitro plant cultures, offer alternative approaches for large-scale production .
化学反应分析
Types of Reactions: Haplopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into dihydro derivatives, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and substituted furoquinoline compounds, each with distinct biological activities .
相似化合物的比较
- Dictamnine
- Skimmianine
- Kokusaginine
- γ-Fagarine
属性
IUPAC Name |
4,8-dimethoxyfuro[2,3-b]quinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-11-7-3-4-9(15)12(17-2)10(7)14-13-8(11)5-6-18-13/h3-6,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKPBWHZRNQEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=C1C=CC(=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974280 | |
| Record name | Haplopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-17-5 | |
| Record name | Haplopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5876-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heliparvifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haplopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



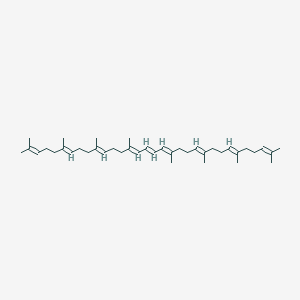
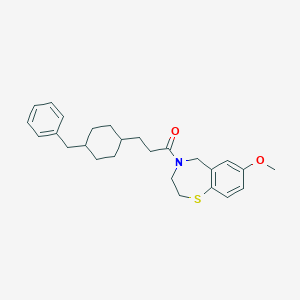
![(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B131920.png)
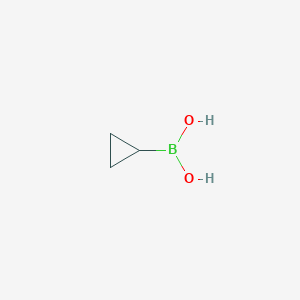
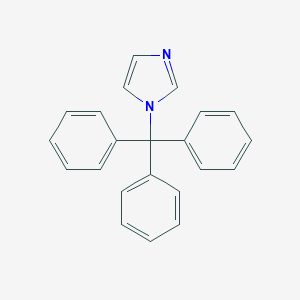
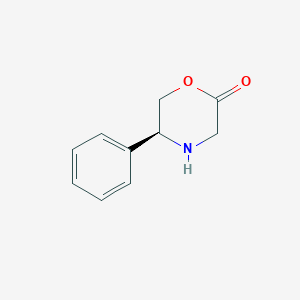
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
